

# Validating the Anti-Tumor Efficacy of ODM-203: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ODM-203  |           |
| Cat. No.:            | B8093364 | Get Quote |

**ODM-203** is a novel, orally available tyrosine kinase inhibitor that demonstrates potent and equipotent inhibition of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Genetic alterations in the FGFR signaling pathway and the upregulation of VEGFR are common drivers of tumor growth, proliferation, and angiogenesis across various cancer types.[2][3] **ODM-203**'s dual inhibitory mechanism presents a promising strategy to overcome resistance mechanisms associated with single-pathway targeting and to enhance anti-tumor activity.[2][4]

This guide provides a comparative analysis of **ODM-203**'s anti-tumor effects, supported by preclinical experimental data, and outlines the methodologies used in these validation studies.

## Mechanism of Action: Dual Inhibition of Pro-Tumorigenic Pathways

**ODM-203** exerts its anti-neoplastic effects by simultaneously blocking the signaling cascades initiated by FGFRs and VEGFRs.[1] The binding of their respective ligands (FGF and VEGF) to these receptors triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis.[5] By inhibiting the kinase activity of both receptor families, **ODM-203** effectively shuts down these critical tumor-promoting signals.[6]





Click to download full resolution via product page

Caption: ODM-203 dual inhibition of FGFR and VEGFR signaling pathways.

## Comparative Performance Data In Vitro Kinase and Cellular Inhibition

**ODM-203** has demonstrated low nanomolar inhibitory concentrations (IC50) against a panel of FGFR and VEGFR kinases.[7] Its potency is comparable in both biochemical assays and



cellular models, where it effectively suppresses proliferation in FGFR-dependent cancer cell lines and inhibits VEGF-induced endothelial tube formation.[2][8]

Table 1: In Vitro Inhibitory Activity of **ODM-203** and Comparators

| Target/Assay              | ODM-203 IC50<br>(nmol/L) | Lucitanib IC50<br>(nmol/L) | AZD-4547 IC50<br>(nmol/L) | Dovitinib IC50<br>(nmol/L) |
|---------------------------|--------------------------|----------------------------|---------------------------|----------------------------|
| Kinase Assays             |                          |                            |                           |                            |
| FGFR1                     | 11                       | Data not<br>available      | Not specified             | Not specified              |
| FGFR2                     | 16                       | Data not<br>available      | Not specified             | Not specified              |
| FGFR3                     | 6                        | Data not<br>available      | Not specified             | Not specified              |
| FGFR4                     | 35                       | Data not<br>available      | Not specified             | Not specified              |
| VEGFR1                    | 26                       | Data not<br>available      | Not applicable            | Not specified              |
| VEGFR2                    | 9                        | Data not<br>available      | Not applicable            | Not specified              |
| VEGFR3                    | 5                        | Data not<br>available      | Not applicable            | Not specified              |
| Cellular Assays           |                          |                            |                           |                            |
| H1581 (FGFR1-dependent)   | 104                      | Similar to ODM-<br>203     | Data not<br>available     | Data not<br>available      |
| SNU16 (FGFR2-dependent)   | Not specified            | Similar to ODM-<br>203     | Data not<br>available     | Data not<br>available      |
| RT4 (FGFR3-<br>dependent) | 192                      | Similar to ODM-<br>203     | Data not<br>available     | Data not<br>available      |



| HUVEC Tube Formation (VEGFR) | 33 | 1 | Not applicable | Not applicable |

Data sourced from multiple preclinical studies.[6][7][8]Lucitanib was noted to be more potent in suppressing VEGFR-induced tube formation but less potent in suppressing FGFR-dependent cell proliferation compared to **ODM-203**.[5][6]

### **In Vivo Anti-Tumor Efficacy**

In animal models, orally administered **ODM-203** has shown significant, dose-dependent antitumor activity in various FGFR-dependent and angiogenesis-dependent xenograft models.[6][9]

Table 2: In Vivo Efficacy of **ODM-203** in Xenograft Models

| Xenograft<br>Model | Cancer Type       | Key Genetic<br>Alteration | Dose<br>(mg/kg/day) | Tumor Growth<br>Inhibition (TGI)<br>(%) |
|--------------------|-------------------|---------------------------|---------------------|-----------------------------------------|
| RT4                | Bladder<br>Cancer | FGFR3-<br>dependent       | 20                  | 37%                                     |
| RT4                | Bladder Cancer    | FGFR3-<br>dependent       | 40                  | 92%                                     |
| SNU16              | Gastric Cancer    | FGFR2-<br>dependent       | 30                  | Significant reduction                   |

| Renca (Orthotopic) | Kidney Cancer | Angiogenesis-dependent | 7, 20, 40 | 75% (primary TGI)

Data sourced from in vivo studies.[6][9][10]

#### **Modulation of the Tumor Microenvironment**

Beyond direct inhibition of tumor cell growth and angiogenesis, **ODM-203** has been shown to modulate the tumor immune microenvironment.[2][8] In a syngeneic mouse model, treatment with **ODM-203** led to a significant decrease in the expression of immune checkpoints PD-1 and PD-L1 on CD8+ T cells and NK cells, which was correlated with increased activation of CD8+ T



cells.[8][9] This suggests that **ODM-203** may also exert its anti-tumor effects by enhancing the host's anti-tumor immunity.

# **Experimental Protocols**In Vitro Kinase Assays

Recombinant human FGFR and VEGFR kinases were used in biochemical assays to determine the IC50 values of **ODM-203**. The assays typically involve incubating the kinase, a substrate (e.g., a synthetic peptide), and ATP with varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays.

### **Cell Proliferation Assay**

FGFR-dependent human cancer cell lines (e.g., H1581, SNU16, RT4) were seeded in 96-well plates and allowed to attach overnight.[7] The cells were then treated with a range of concentrations of **ODM-203** or comparator compounds for 96 hours.[7] Cell viability was assessed using a metabolism-based assay (e.g., CellTiter-Glo®), and IC50 values were calculated from the dose-response curves.

### **Endothelial Tube Formation Assay**

Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in the presence of VEGF to induce tube formation.[8] Various concentrations of **ODM-203** were added to assess the inhibitory effect on this process, which mimics angiogenesis. The extent of tube formation was quantified after a set incubation period by measuring the total tube length or the number of branch points.

### In Vivo Xenograft Studies

The following workflow is representative of the in vivo studies conducted to evaluate **ODM-203**'s efficacy.





#### Click to download full resolution via product page

**Caption:** General workflow for in vivo xenograft model studies.

Female athymic nude mice were subcutaneously inoculated with cells from an appropriate cancer cell line.[6] Once tumors reached a specified volume, the mice were randomized into treatment and vehicle control groups. **ODM-203** was administered orally once daily for a period of 21 days.[6][9] Tumor volumes and body weights were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis, including the assessment of target inhibition (e.g., phosphorylation of FGFR and FRS2) via immunohistochemistry or western blotting.[11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]



- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Validating the Anti-Tumor Efficacy of ODM-203: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093364#validating-the-anti-tumor-effects-of-odm-203]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com